molecular formula C8H15ClN2O B13330818 N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride

Cat. No.: B13330818
M. Wt: 190.67 g/mol
InChI Key: CJIXXVNHPUEERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride functional group attached to a N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl] moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride typically involves the reaction of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine+PhosgeneN-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride+HCl\text{N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine+Phosgene→N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols. The use of continuous flow reactors and automated systems helps in minimizing the risks associated with phosgene handling. Additionally, alternative methods such as the use of triphosgene, a safer phosgene substitute, are explored to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine and carbon dioxide.

    Aminolysis: Reaction with amines results in the formation of ureas.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.

    Aminolysis Conditions: Reactions with primary or secondary amines under mild conditions.

Major Products Formed

    Substituted Carbamates: Formed from nucleophilic substitution.

    N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: Formed from hydrolysis.

    Ureas: Formed from aminolysis.

Scientific Research Applications

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: A precursor in the synthesis of the carbamoyl chloride derivative.

    N-methyl-2-pyrrolidone: A structurally related compound with different functional groups and applications.

    N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: A product formed from the reaction of the carbamoyl chloride with alcohols.

Uniqueness

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and form diverse products distinguishes it from other similar compounds.

Biological Activity

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride, also known by its CAS number 1483468-71-8, is a synthetic compound with potential applications in medicinal chemistry. Its structure consists of a carbamoyl chloride moiety attached to a methylpyrrolidine derivative, suggesting possible interactions with biological systems that could lead to therapeutic effects.

The biological activity of this compound primarily revolves around its role as a reactive electrophile capable of forming covalent bonds with nucleophilic sites in biological macromolecules. This property is crucial for its potential application in drug development, particularly in targeting specific proteins or enzymes involved in disease pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Many derivatives of pyrrolidine compounds have shown efficacy against bacterial and fungal strains.
  • CNS Activity : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
  • Anti-inflammatory Effects : Certain carbamate derivatives are known to exhibit anti-inflammatory properties, which may be relevant for treating chronic inflammatory diseases.

Toxicological Profile

Given the presence of a carbamoyl chloride group, there is a need to assess the toxicity of this compound. Compounds with similar functionalities can exhibit cytotoxicity at high concentrations. Therefore, detailed toxicological studies are essential to determine safe dosage levels and potential side effects.

In Vitro Studies

Recent studies have focused on the synthesis and characterization of this compound. For instance:

  • Synthesis Methodology : The compound was synthesized through the reaction of N-methylpyrrolidine with isocyanates, followed by chlorination to yield the final product.
    StepReagentsConditions
    1N-methylpyrrolidine + IsocyanateRoom temperature
    2Chlorinating agent (e.g., SOCl₂)Reflux
  • Biological Assays : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and cytotoxic properties. Results indicated moderate activity against certain bacterial strains but significant cytotoxicity at higher concentrations.

Clinical Implications

The implications of these findings suggest potential uses in developing new antimicrobial agents or therapeutic agents for neurological disorders. However, further research is required to elucidate the precise mechanisms and therapeutic windows.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride

InChI

InChI=1S/C8H15ClN2O/c1-10-5-3-4-7(10)6-11(2)8(9)12/h7H,3-6H2,1-2H3

InChI Key

CJIXXVNHPUEERU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN(C)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.